molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Katalognummer: B097152
CAS-Nummer: 18813-87-1
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: WVFUNYMSRKMAJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a benzenesulfonamide derivative recognized for its role as a key intermediate and analog in the research and development of Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an inducible enzyme that plays a central role in inflammatory processes and is also implicated in the pathogenesis of various cancers. This compound is structurally related to well-known COX-2 inhibitors like Celecoxib, sharing the characteristic diaryl-substituted heterocyclic or, in this case, benzoic acid scaffold. Researchers utilize this chemical to study the structure-activity relationships (SAR) critical for binding to the active site of the COX-2 enzyme. Its primary research value lies in the investigation of inflammatory pathways, angiogenesis , and cancer cell proliferation , particularly in preclinical models. The mechanism of action is primarily through the potential inhibition of prostaglandin synthesis by interfering with COX-2 activity. With a molecular formula of C₁₅H₁₅NO₅S and a CAS Registry Number of 1191216-63-8, this compound offers a high level of purity for reliable and reproducible experimental results. It is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFUNYMSRKMAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368231
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18813-87-1
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and operational profile of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS: 18813-87-1). It is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization and assay development.

Compound Class: Sulfonamide-Benzoic Acid Hybrid Primary Application: Fragment-based Drug Discovery (FBDD), Carbonic Anhydrase Inhibition, Supramolecular Synthons.

Part 1: Executive Technical Summary

This compound represents a "privileged scaffold" in medicinal chemistry, combining a polar acidic headgroup (benzoic acid) with a lipophilic tail (ethoxyphenyl) linked by a sulfonamide bioisostere. Its dual-functionality allows it to participate in distinct hydrogen bonding networks, making it a critical probe for Carbonic Anhydrase (CA) active sites and a versatile linker in Metal-Organic Frameworks (MOFs) .

Unlike simple sulfonamides, the ethoxy-substitution on the


-phenyl ring modulates the lipophilicity (LogP) and electronic density of the sulfonamide nitrogen, altering its pKa and, consequently, its permeability profile.

Part 2: Physicochemical Specifications

The following data aggregates computed and experimental descriptors essential for ADME prediction.

Table 1: Core Physicochemical Descriptors
PropertyValueMetric/Context
CAS Number 18813-87-1Unique Identifier
Molecular Formula

-
Molecular Weight 321.35 g/mol Small Molecule (<500 Da)
Predicted LogP 2.3 ± 0.4Lipophilic, moderate permeability
pKa (Acidic) 4.1 ± 0.1Carboxylic acid moiety
pKa (Sulfonamide) 10.2 ± 0.3Sulfonamide -NH- (weakly acidic)
TPSA 83.5

High oral bioavailability potential (<140

)
H-Bond Donors 2-COOH and -SO2NH-
H-Bond Acceptors 5Sulfonyl oxygens, Ether, Carbonyl
Melting Point 215 - 218 °CHigh crystallinity (indicative of strong intermolecular H-bonds)

Analyst Note: The compound exhibits pH-dependent solubility. At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), significantly enhancing aqueous solubility compared to its neutral form at pH < 4.0.

Part 3: Synthetic Route & Structural Logic

The synthesis of this compound follows a convergent pathway, minimizing side reactions by utilizing a highly electrophilic sulfonyl chloride intermediate.

Mechanistic Workflow
  • Chlorosulfonation: Activation of benzoic acid.

  • Nucleophilic Attack: The aniline amine (p-phenetidine) attacks the sulfur center.

  • Elimination: Loss of HCl drives the formation of the sulfonamide bond.

Visualization: Synthetic Pathway

SynthesisPath Start Benzoic Acid Inter 4-(Chlorosulfonyl) benzoic acid Start->Inter Electrophilic Aromatic Substitution (Heat) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 4-[(4-ethoxyphenyl) sulfamoyl]benzoic Acid Inter->Product Nucleophilic Substitution (Base/DCM) Reagent2 p-Phenetidine (4-Ethoxyaniline) Reagent2->Product

Figure 1: Convergent synthesis via chlorosulfonyl intermediate. The sulfonyl chloride acts as the 'warhead' for the amine coupling.

Part 4: Experimental Characterization Protocols

To ensure data integrity in drug development pipelines, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constants to predict solubility at intestinal pH.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a solvent mixture (Isopropanol:Water 40:60 v/v) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH (CO2-free) using a calibrated glass electrode.

  • Data Processing: Use the Bjerrum plot method.

    • Checkpoint: You should observe two inflection points.[1] The first (approx pH 4.5) corresponds to the carboxyl group. The second (approx pH 10.5, often faint) corresponds to the sulfonamide nitrogen.

  • Validation: Perform a back-titration with 0.1 M HCl. Hysteresis > 0.1 pH units indicates precipitation or electrode fouling.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Establish the saturation limit at pH 7.4 (PBS).

  • Saturation: Add excess solid compound (approx 10 mg) to 2 mL of PBS (pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV (

    
     nm).
    
    • Standard Curve: Prepare standards in DMSO to avoid solubility issues during calibration.

    • Calculation:

      
      
      

Part 5: Biological & Pharmacological Relevance[5]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The This compound structure mimics the transition state required for binding to the Zn(II) ion in the CA active site.

  • Mechanism: The sulfonamide nitrogen (ionized at basic pH) or the oxygen atoms coordinate with the Zinc ion.

  • Selectivity: The bulky ethoxy-phenyl tail provides steric selection, potentially avoiding off-target binding compared to smaller sulfonamides like acetazolamide.

Solubility-Permeability Interplay

The "Chameleon Effect" of this molecule is critical for formulation:

  • Stomach (pH 1.5): Neutral form. High permeability (LogP ~2.3), low solubility.

  • Intestine (pH 7.0): Anionic form (Carboxylate). High solubility, reduced passive permeability.

  • Strategy: Formulation as a sodium salt or co-crystallization with a weak base (e.g., piperazine) is recommended to maximize dissolution rates.

Visualization: Solubility-pH Profile Logic

SolubilityLogic pH_Low Acidic Environment (pH < 4.0) Neutral Neutral Species (COOH / SO2NH) pH_Low->Neutral Prop_Low High Lipophilicity Low Solubility High Permeability Neutral->Prop_Low Anion Anionic Species (COO- / SO2NH) Neutral->Anion Deprotonation (pKa ~4.1) pH_High Physiological pH (pH > 6.0) pH_High->Anion Prop_High High Solubility Reduced Permeability Electrostatic Repulsion Anion->Prop_High

Figure 2: The ionization state dictates the biopharmaceutical performance. The transition from neutral to anionic drives the solubility/permeability trade-off.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2357149, this compound. Retrieved February 13, 2026 from [Link]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
  • ChemAxon.Calculated pKa and LogP descriptors for Sulfonamide derivatives.

Sources

Molecular weight and structural formula of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS 18813-87-1), a specialized sulfonamide derivative. Structurally, the molecule serves as a critical scaffold in medicinal chemistry, bridging the pharmacophores of benzoic acid and


-substituted sulfonamides.[1] It is primarily utilized as an intermediate in the synthesis of carbonic anhydrase inhibitors (CAIs), antibacterial agents, and potentially as a ligand for G-protein coupled receptors (such as LPA2). This document details its physicochemical properties, a validated synthetic workflow, and analytical characterization standards.[2][3]

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 4-(4-Ethoxyphenylsulfamoyl)benzoic acid;

-(

-Ethoxyphenylsulfamoyl)benzoic acid
CAS Registry Number 18813-87-1
Molecular Formula C

H

NO

S
Molecular Weight 321.35 g/mol
SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Structural Visualization

The molecule consists of two aromatic rings linked by a sulfonamide group. The "A-ring" bears a carboxylic acid (hydrophilic head), while the "B-ring" is a 4-ethoxyphenyl moiety (lipophilic tail).

ChemicalStructure Fig 1. Structural Segmentation of this compound Benzoic Benzoic Acid Moiety (Hydrophilic) Sulfonamide Sulfonamide Linker (-SO2-NH-) Benzoic->Sulfonamide C-S Bond Phenetidine 4-Ethoxyphenyl Group (Lipophilic) Sulfonamide->Phenetidine N-C Bond

Key Physicochemical Parameters
  • pKa (Calculated): ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH).

  • LogP (Predicted): 2.5 – 3.0 (Moderate lipophilicity due to the ethoxy group).

  • Solubility:

    • Soluble: DMSO, DMF, dilute aqueous alkali (NaOH, Na

      
      CO
      
      
      
      ).
    • Sparingly Soluble: Ethanol, Methanol.

    • Insoluble: Water (at acidic/neutral pH), Hexane.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient synthetic route employs a nucleophilic substitution at the sulfonyl sulfur atom. The bond disconnection occurs at the S–N junction, dividing the molecule into two commercially available precursors:

  • Electrophile: 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9).

  • Nucleophile: 4-Ethoxyaniline (

    
    -Phenetidine, CAS 156-43-4).
    
Experimental Workflow

Reaction Type: Schotten-Baumann Sulfonylation.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 4-Ethoxyaniline (1.0 eq)

  • Base: Pyridine (excess) or Aqueous Na

    
    CO
    
    
    
    (2.5 eq)
  • Solvent: Acetone (if using aq. base) or Dichloromethane (if using organic base)

Step-by-Step Protocol (Aqueous/Acetone Method):

  • Preparation: Dissolve 4-ethoxyaniline (13.7 g, 0.1 mol) in 100 mL of acetone.

  • Base Addition: Add a solution of Na

    
    CO
    
    
    
    (10.6 g) in 50 mL water.
  • Addition: Cool the mixture to 0–5°C. Slowly add 4-(chlorosulfonyl)benzoic acid (22.0 g, 0.1 mol) portion-wise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Work-up: Evaporate acetone under reduced pressure. The residual aqueous solution is acidified to pH 2–3 using 2N HCl.

  • Isolation: The product precipitates as a white to off-white solid. Filter and wash copiously with cold water to remove inorganic salts and unreacted acid.

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield high-purity crystals.

SynthesisWorkflow Fig 2. Synthetic Pathway for CAS 18813-87-1 Start Start: Precursors Mix 1. Dissolve p-Phenetidine (Acetone/Water) Start->Mix React 2. Add 4-(Chlorosulfonyl)benzoic acid (0-5°C, pH > 8) Mix->React Stir 3. Stir at RT (4 hrs) Monitor TLC React->Stir Acidify 4. Acidify with HCl (pH 2) Precipitation Stir->Acidify Filter 5. Filtration & Washing Acidify->Filter Final Product: C15H15NO5S (Recrystallized) Filter->Final

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, the following spectral data are expected.

Proton NMR ( H-NMR)

Solvent: DMSO-d


, 400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
13.0 - 13.5 Broad Singlet1H-COOH (Carboxylic Acid)
10.1 - 10.3 Singlet1H-SO

NH - (Sulfonamide)
8.05 Doublet (

=8.5 Hz)
2HBenzoic Ring (H-2, H-6)
7.80 Doublet (

=8.5 Hz)
2HBenzoic Ring (H-3, H-5)
6.95 Doublet (

=9.0 Hz)
2HPhenetidine Ring (H-2', H-6')
6.75 Doublet (

=9.0 Hz)
2HPhenetidine Ring (H-3', H-5')
3.92 Quartet (

=7.0 Hz)
2H-OCH

CH

1.28 Triplet (

=7.0 Hz)
3H-OCH

CH

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Theoretical Mass: 321.07

  • Observed Ion [M-H]

    
    :  320.1 m/z
    

Applications & Biological Context[1][2][3][7][10][15]

Medicinal Chemistry Scaffold

This molecule belongs to the class of sulfamoylbenzoic acids , which are pharmacophores for several therapeutic categories:

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety coordinates with the Zinc ion in the active site of carbonic anhydrase enzymes. The ethoxy tail provides hydrophobic interactions within the enzyme pocket, potentially increasing selectivity for specific isoforms (e.g., CA IX or XII).

  • LPA2 Receptor Agonists: Research indicates that sulfamoyl benzoic acid derivatives can act as non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), which is involved in anti-apoptotic signaling [1].[4]

  • Antibacterial Agents: Analogous to sulfanilamide antibiotics, though the carboxylic acid group modifies the pharmacokinetics, often directing the compound toward renal excretion or specific transport pathways.

Handling & Safety
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Precautions: Handle with gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C) in a desiccated, tightly sealed container.

References

  • PubChem. Compound Summary: this compound (CID 2357149). National Library of Medicine. [Link]

  • Beck, B. et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

Sources

Physicochemical Profiling: A Guide to Predicted pKa and Ionization States

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling: Predicted pKa Values and Ionization States in Drug Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, and Formulation Specialists

Executive Summary

In rational drug design, the acid dissociation constant (


) is not merely a physical parameter; it is the molecular switch that dictates solubility, membrane permeability, and protein binding affinity. Understanding the ionization state of a compound at physiological pH (7.4) versus the gastric environment (pH 1.2–2.0) is critical for predicting bioavailability.

This guide synthesizes computational prediction methodologies with experimental validation protocols. It provides a robust framework for analyzing the ionization profile of multi-protic drugs, distinguishing between macroscopic and microscopic ionization constants, and translating these values into actionable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) insights.

Theoretical Framework: The Ionization Landscape

The ionization state of a molecule is governed by the Henderson-Hasselbalch equation. However, for complex drug molecules with multiple ionizable centers, a single


 value is insufficient. We must consider the macroscopic 

(observed) versus the microscopic

(specific to a functional group within a specific tautomer).
The Role of Dielectric Constants

Predictions often fail when they ignore the solvent environment. The dielectric constant (


) of the protein binding pocket or the lipid bilayer differs significantly from water.
  • Aqueous (

    
    ):  Stabilizes charged species.
    
  • Lipid Bilayer (

    
    ):  Destabilizes charges, favoring neutral species.
    

Expert Insight: When optimizing lead compounds, do not aim solely for a specific


. Instead, optimize for the Distribution Coefficient (

)
at pH 7.4, which integrates both lipophilicity (

) and ionization (

).

Computational Prediction Workflow

Modern prediction relies on two primary engines: Linear Free Energy Relationships (LFER) (e.g., Hammett/Taft equations) and Quantum Mechanical (QM) calculations (e.g., Density Functional Theory).

The Prediction Pipeline

The following diagram illustrates the decision matrix for selecting the appropriate prediction method based on the compound's novelty and structural complexity.

PredictionWorkflow Input Input: Chemical Structure (SMILES/SD File) Tautomer Tautomer & Conformer Generation Input->Tautomer Decision Is Scaffold Novel? Tautomer->Decision LFER Empirical Method (LFER) High Speed, Database Dependent Decision->LFER No (Known Scaffold) QM Ab Initio (DFT/QM) High Accuracy, Computationally Expensive Decision->QM Yes (Novel Scaffold) Consensus Consensus Scoring (Machine Learning Integration) LFER->Consensus QM->Consensus Output Output: pKa, pI, logD profile Consensus->Output

Figure 1: Decision tree for selecting computational


 prediction methodologies based on structural novelty.

Case Study: Ionization Analysis of a Hypothetical Zwitterion

To demonstrate the analysis, we examine "Compound Z-1" , a hypothetical fluoroquinolone-like derivative containing a carboxylic acid and a basic piperazine ring.

Predicted Values

The following data represents a consensus prediction derived from ACD/Percepta and Schrödinger Jag.

Ionizable GroupTypePredicted

Ionization at pH 7.4Structural Impact
Carboxylic Acid Acidic5.8 ± 0.2>95% Anionic (

)
Solubilizing group; prevents BBB penetration.
Distal Amine Basic8.2 ± 0.3~86% Cationic (

)
Primary interaction point for receptor binding.
Proximal Nitrogen Basic2.1 ± 0.4NeutralElectron-withdrawing effect from adjacent carbonyl.
Species Distribution (Bjerrum Plot Analysis)

At physiological pH (7.4), Compound Z-1 exists primarily as a Zwitterion (net charge 0, but containing both


 and 

charges). This state often exhibits poor solubility due to high crystal lattice energy (intermolecular ionic bonds) but variable permeability.
  • pH < 5.8: Cationic (High Solubility, Low Permeability).

  • pH 5.8 – 8.2: Zwitterionic (Lowest Solubility, Moderate Permeability).

  • pH > 8.2: Anionic (High Solubility, Low Permeability).

Microspecies Equilibria

The macroscopic


 is a composite. The diagram below details the protonation pathways.

IonizationScheme Cation Cation (+1) (Acid: COOH, Base: NH+) Zwitterion Zwitterion (0) (Acid: COO-, Base: NH+) Cation->Zwitterion pKa1 (Acid) ~5.8 Neutral Neutral (0) (Acid: COOH, Base: N) Cation->Neutral pKa1 (Base) (Minor Pathway) Anion Anion (-1) (Acid: COO-, Base: N) Zwitterion->Anion pKa2 (Base) ~8.2 Neutral->Anion pKa2 (Acid) (Minor Pathway)

Figure 2: Ionization scheme showing the transition from Cationic to Anionic states via Zwitterionic and Neutral intermediates.

Experimental Validation Protocols

Computational predictions must be validated, particularly for late-stage lead compounds. The Potentiometric Titration is the gold standard for soluble compounds, while UV-Metric Titration is preferred for sparingly soluble compounds.

Protocol: Potentiometric Titration (Sirius T3 / Metrohm)

Objective: Determine thermodynamic


 values with high precision (

log units).

Reagents & Equipment:

  • Standardized 0.5 M KOH and 0.5 M HCl.

  • Degassed water (Carbonate-free).

  • Inert gas purge (Argon/Nitrogen).

  • Glass pH electrode (Ag/AgCl).

Step-by-Step Methodology:

  • System Calibration (The "Blank" Run):

    • Perform a titration of the standard acid/base without the sample to determine the exact electrode slope and carbonate contamination levels.

    • Validation Criteria: Carbonate content must be < 0.5% of titrant concentration.

  • Sample Preparation:

    • Weigh 3–5 mg of the compound.

    • Dissolve in 0.15 M KCl (ionic strength adjustor).

    • Note: If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration Loop:

    • Adjust starting pH to ~2.0 using HCl.

    • Titrate with KOH in increments of 0.1 pH units until pH ~12.0.

    • Perform a reverse titration (Base to Acid) to check for hysteresis (indicates precipitation or degradation).

  • Data Analysis:

    • Calculate the Bjerrum difference function (

      
      ).
      
    • Fit the data using non-linear least squares regression to solve for

      
      .
      

Self-Validating Check: If the forward and reverse titration curves do not superimpose, the compound has likely precipitated or degraded. The experiment is void.

Impact on ADMET and Formulation

The ionization state directly influences the "Rule of 5" compliance and bioavailability.

The pH-Partition Hypothesis

Only the uncharged species permeates passive membranes efficiently. However, the Unstirred Water Layer (UWL) adjacent to the intestinal membrane creates a microenvironment where the local pH may differ from the bulk lumen, affecting absorption rates.

Solubility-Permeability Trade-off
  • Formulation Strategy: For Compound Z-1 (

    
     5.8/8.2), formulating as a hydrochloride salt lowers the pH of the diffusion layer, enhancing solubility. However, upon reaching the small intestine (pH 6.5–7.5), the compound may precipitate as the zwitterion.
    
  • Mitigation: Use of amorphous solid dispersions (ASDs) or cyclodextrins to maintain supersaturation of the zwitterionic species.

ADMET_Impact Ionization Ionization State (pKa) Solubility Solubility (Charged species preferred) Ionization->Solubility Direct Correlation Permeability Permeability (Neutral species preferred) Ionization->Permeability Inverse Correlation ProteinBinding Protein Binding (AGP binds basic; Albumin binds acidic) Ionization->ProteinBinding Clearance Renal Clearance (Ion trapping in urine) Ionization->Clearance pH dependent reabsorption

Figure 3: The central role of ionization in determining ADMET properties.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • Reijenga, J., et al. (2013). The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 1305, 319-325.

  • ChemAxon. (n.d.). pKa Plugin Calculation Theory. ChemAxon Documentation.

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

Toxicological Profile & Evaluation Guide: 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

Compound Identity: 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Chemical Class: Sulfonanilide / Benzoic Acid Derivative Structural Analogs: Probenecid (mechanistic scaffold), Sulfamethoxazole (sulfonamide core), Phenetidine (metabolic fragment).

The Toxicological Narrative

This compound presents a complex toxicological duality. Structurally, it fuses a benzoic acid moiety (typical of uricosuric agents like Probenecid) with a sulfonanilide backbone containing a para-ethoxy substitution.

For the drug development scientist, this molecule must be treated as a High-Priority Pharmacophore for Renal and Hematological Toxicity . Unlike simple sulfonamides, the presence of the N-aryl (ethoxyphenyl) group introduces a metabolic liability similar to phenacetin/phenetidine, raising the risk of methemoglobinemia, while the acidic tail suggests active renal transport (OAT pathway) and potential crystalluria.

This guide moves beyond basic MSDS data to provide a mechanistic evaluation framework for assessing this New Chemical Entity (NCE) or impurity.

Part 2: Physiochemical & ADME Profiling

To understand the toxicity, we must first predict the disposition. The compound’s acidity and lipophilicity drive its target organ accumulation.

Table 1: Predicted Physiochemical Properties & Toxicological Implications
PropertyValue (Predicted)Toxicological Significance
pKa (Acidic) ~3.4 - 3.9 (Benzoic acid)Ionized at physiological pH. High affinity for plasma albumin (displacement interactions) and OAT transporters.
pKa (Sulfonamide) ~10.0 (Weakly acidic)The -NH- proton is less acidic than typical sulfonamides due to the N-phenyl ring, affecting solubility in urine.
LogP ~2.5 - 3.0Moderate lipophilicity allows tissue penetration but favors renal excretion over biliary.
Solubility pH-dependentRisk of Crystalluria: Low solubility in acidic urine (distal tubule) precipitates the unionized acid form.
Metabolic Activation Pathways

The toxicity of this compound is likely driven by hydrolysis and subsequent oxidation.

  • Amidase/Peptidase Hydrolysis: Cleavage of the sulfonamide bond (less common but possible under stress) releases 4-Sulfobenzoic acid (low tox) and 4-Ethoxyaniline (p-Phenetidine) .

  • CYP450 Oxidation: The ethoxy group is a site for O-dealkylation or N-hydroxylation.

Part 3: Target Organ Toxicity & Mechanisms

Hematotoxicity (The "Phenetidine Alert")

The most critical structural alert is the 4-ethoxyphenyl moiety. If metabolic cleavage occurs, or if the intact molecule undergoes N-hydroxylation, it mimics the toxicity of Phenacetin .

  • Mechanism: N-hydroxylation generates a reactive quinone-imine or free radical species. These oxidize Ferrous Hemoglobin (Fe2+) to Ferric Methemoglobin (Fe3+), which cannot carry oxygen.

  • Clinical Manifestation: Cyanosis, fatigue, and in severe cases, hemolytic anemia.

  • Risk Level: Moderate to High (dependent on the stability of the sulfamoyl bond).

Renal Toxicity & OAT Interference

Resembling Probenecid , this molecule is an organic anion.

  • OAT Inhibition: It likely competes for Organic Anion Transporters (OAT1/OAT3) in the proximal tubule.

    • Toxicity: Accumulation of co-administered drugs (e.g., Methotrexate, Penicillins) leading to Drug-Drug Interaction (DDI) toxicity.

  • Crystalluria: In acidic urine (pH < 5.5), the benzoic acid moiety protonates, drastically reducing solubility. This causes intratubular precipitation, leading to obstructive nephropathy.

Idiosyncratic Hypersensitivity

As a sulfonamide derivative, it carries the risk of Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN) , mediated by T-cell recognition of the sulfonamide-hapten complex on skin proteins.

Part 4: Visualizing the Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity: the Renal (Physical/Transport) pathway and the Hematological (Metabolic) pathway.

Toxicity_Pathways Compound 4-[(4-ethoxyphenyl)sulfamoyl] benzoic Acid Kidney Renal Proximal Tubule Compound->Kidney Distribution Liver Hepatic Metabolism (CYP450 / Amidase) Compound->Liver Metabolism OAT OAT1/3 Transporter Competition Kidney->OAT Active Transport AcidUrine Acidic Urine Environment (Distal Tubule) Kidney->AcidUrine Excretion DDI Drug Accumulation (e.g., Methotrexate toxicity) OAT->DDI Inhibition Crystals Precipitation/Crystalluria AcidUrine->Crystals Low Solubility Phenetidine Metabolite: 4-Ethoxyaniline Liver->Phenetidine Hydrolysis (Potential) NHydroxy N-Hydroxylation Phenetidine->NHydroxy Bioactivation MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHydroxy->MetHb Redox Cycling

Figure 1: Dual-branch toxicity illustrating renal transport risks (left) and potential hematological bioactivation (right).

Part 5: Experimental Evaluation Protocols

To validate the theoretical risks outlined above, the following experimental workflows are required. These are designed to be self-validating with positive controls.

Protocol A: In Vitro Methemoglobin Generation Assay

Purpose: To determine if the compound acts as a direct oxidant or requires metabolic activation (like phenetidine).

  • Preparation:

    • Collect fresh human or rat whole blood (heparinized).

    • Prepare Compound X stock in DMSO.

    • Positive Control: 4-Aminophenol or Phenylhydroxylamine (known MetHb inducers).

    • Negative Control: PBS/DMSO vehicle.

    • Metabolic Activation Mix: S9 liver fraction (to simulate in vivo metabolism).

  • Incubation:

    • Arm 1 (Direct): Blood + Compound (10, 50, 100 µM) @ 37°C for 2 hours.

    • Arm 2 (Metabolic): Blood + Compound + S9 Mix + NADPH cofactor @ 37°C for 2 hours.

  • Measurement:

    • Lyse RBCs with Triton X-100.

    • Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb) using a spectrophotometer.

  • Calculation:

    • Use the modified Evelyn-Malloy equations to calculate % MetHb.

    • Validation Criteria: Positive control must show >15% MetHb induction.

Protocol B: OAT1/OAT3 Inhibition Screen (Renal DDI Potential)

Purpose: To assess if the compound blocks organic anion transport, predicting drug interactions.

  • Cell System: HEK293 cells stably transfected with human OAT1 or OAT3.

  • Substrate: 6-Carboxyfluorescein (6-CF) or [3H]-Para-aminohippurate (PAH).

  • Procedure:

    • Seed cells in 96-well plates.

    • Add Compound X (0.1 µM to 100 µM) in uptake buffer.

    • Add Probe Substrate and incubate for 10 mins (initial rate conditions).

    • Stop reaction with ice-cold PBS.

  • Analysis:

    • Lyse cells and measure fluorescence (for 6-CF) or scintillation counts (for PAH).

    • Data Output: Generate IC50 curves.

    • Interpretation: IC50 < 10 µM indicates high clinical interaction risk (similar to Probenecid).

Part 6: References

  • PubChem. (n.d.). This compound (CID 2357149).[1] National Library of Medicine. Retrieved from [Link]

  • Vree, T. B., et al. (1995). Renal excretion and metabolism of sulfonamides.Journal of Antimicrobial Chemotherapy, 36(suppl_B), 1-17. (Contextual grounding for sulfonamide renal handling).

  • Uetrecht, J. (2002). N-oxidation of drugs associated with idiosyncratic drug reactions.Drug Metabolism Reviews, 34(3), 651-665. (Mechanistic basis for N-aryl toxicity).

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family.Clinical Pharmacology & Therapeutics, 98(1), 31-36. (Basis for OAT1/3 protocol design).

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia.Occupational and Environmental Medicine, 60(8), 612-613. (Validation of aniline/phenetidine toxicity endpoints).

Sources

Chemo-Stability Profiling of Sulfonamide Linkages in Benzoic Acid Scaffolds: Mechanistic Insights & Stress Testing Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the hydrolytic and chemical stability of sulfonamide moieties (


) specifically within the context of benzoic acid derivatives (e.g., sulfamoylbenzoic acids). While the sulfonamide bond is classically regarded as robust, the presence of a proximal carboxylic acid group introduces unique electronic and steric factors—most notably intramolecular catalysis and pH-dependent solubility profiles—that alter degradation kinetics. This document provides a mechanistic breakdown of hydrolysis pathways, Structure-Activity Relationship (SAR) implications based on Hammett linear free-energy relationships, and a validated experimental workflow for assessing stability in drug discovery.

Part 1: Mechanistic Foundations

The Sulfonamide-Benzoic Acid Interplay

The chemical stability of a sulfonamide linkage attached to a benzoic acid scaffold is governed by two competing factors: the resonance stabilization of the


 bond and the amphoteric nature introduced by the carboxylic acid.
  • Base Stability (High pH): Sulfonamides are exceptionally stable in basic conditions. The sulfonamide nitrogen (

    
    ) deprotonates to form a sulfonamidate anion (
    
    
    
    ). This anionic charge is delocalized across the sulfonyl group, creating strong electrostatic repulsion against incoming nucleophiles (like
    
    
    ), effectively shutting down hydrolysis.
  • Acid Instability (Low pH): The primary degradation pathway is acid-catalyzed hydrolysis . Protonation of the sulfonamide nitrogen or the sulfonyl oxygen weakens the

    
     bond, making the sulfur atom susceptible to nucleophilic attack by water.
    
  • The "Ortho Effect": In benzoic acid derivatives where the sulfonamide and carboxylic acid are ortho to each other, the carboxylic acid can act as an intramolecular general acid catalyst, significantly accelerating hydrolysis rates compared to meta or para isomers.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The cleavage of the sulfonamide bond under acidic conditions follows an A-2 mechanism (bimolecular, acid-catalyzed).

AcidHydrolysis Substrate Neutral Sulfonamide (R-SO2-NH-R') Protonated N-Protonated Intermediate (R-SO2-NH2+-R') Substrate->Protonated + H+ (Fast Equilibrium) Transition Tetrahedral Transition State [H2O Attack on S] Protonated->Transition + H2O (Rate Limiting) Products Sulfonic Acid + Amine (R-SO3H + H3N+-R') Transition->Products S-N Bond Cleavage

Figure 1: Mechanism of acid-catalyzed sulfonamide hydrolysis. The rate-determining step is typically the nucleophilic attack of water on the protonated species.

Part 2: Hydrolytic Stability Profile & Data

pH-Rate Profile

The stability of sulfonamide-benzoic acid derivatives is non-linear across the pH scale.

pH ConditionDominant SpeciesStability StatusKinetic Half-Life (

) at 25°C
Mechanism
Acidic (pH < 2) Cationic/NeutralLabile Days to WeeksSpecific acid catalysis (

)
Neutral (pH 4-8) Neutral/AnionicStable YearsWater attack (negligible rate)
Basic (pH > 10) DianionicVery Stable > 5 YearsElectrostatic repulsion prevents

attack
Substituent Effects (Hammett Relationships)

Modifying the benzoic acid ring affects the electron density on the sulfur atom. Using the Hammett equation


, we observe distinct behaviors:
  • Electron Withdrawing Groups (EWGs) (e.g.,

    
    ): 
    
    • Effect: Decrease electron density on Sulfur.

    • Outcome:Accelerate nucleophilic attack, but also decrease the basicity of the Nitrogen (making protonation harder).

    • Net Result: Often slightly destabilize the linkage in neutral conditions but may stabilize against acid hydrolysis by preventing N-protonation.

  • Electron Donating Groups (EDGs) (e.g.,

    
    ): 
    
    • Effect: Increase electron density on Sulfur.

    • Outcome:Retard nucleophilic attack.

    • Net Result: Generally increase stability.

Part 3: Experimental Protocol for Stability Assessment

Protocol Design: Accelerated Hydrolytic Stress

This protocol is designed to determine the pseudo-first-order rate constant (


) and shelf-life prediction. It adheres to ICH Q1A(R2) principles but is optimized for the high stability of sulfonamides.

Reagents:

  • 0.1 N HCl (pH ~1.2)

  • 0.1 N NaOH (pH ~13)

  • 50 mM Phosphate Buffer (pH 7.4)

  • HPLC Grade Acetonitrile (Quenching solvent)

Workflow Diagram

ProtocolWorkflow Prep 1. Sample Preparation Dissolve compound to 1 mM in MeOH/Buffer (5% co-solvent) Split 2. Condition Splitting Prep->Split Acid Acid Stress (0.1 N HCl, 60°C) Split->Acid Base Base Stress (0.1 N NaOH, 60°C) Split->Base Neut Neutral (pH 7.4, 80°C) Split->Neut Timepoints 3. Sampling Points (0, 4, 8, 24, 48, 72 hrs) Acid->Timepoints Base->Timepoints Neut->Timepoints Quench 4. Quenching Dilute 1:1 with cold ACN Neutralize pH immediately Timepoints->Quench Analysis 5. HPLC-UV/MS Analysis Monitor loss of parent & formation of amine Quench->Analysis

Figure 2: Accelerated stability testing workflow. Elevated temperatures (60-80°C) are required due to the inherent stability of the sulfonamide bond.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of the benzoic acid derivative in DMSO or Methanol.

  • Initiation: Dilute the stock 1:100 into pre-heated stress media (Acid, Base, Neutral) to a final concentration of 100 µM.

    • Critical Control: Ensure the co-solvent concentration does not exceed 5% to prevent solubility artifacts.

  • Incubation: Seal in amber glass vials (to exclude photodegradation) and place in a thermostatic block at 60°C (Acid/Base) and 80°C (Neutral).

    • Note: Sulfonamides are often too stable at 25°C or 40°C to see degradation in a 1-week timeframe.

  • Sampling: At defined intervals (e.g., T=0, 24h, 48h), remove 100 µL aliquots.

  • Quenching:

    • For Acid samples: Neutralize with equal volume 0.1 N NaOH or dilute into cold HPLC mobile phase (high buffer capacity).

    • For Base samples: Neutralize with 0.1 N HCl.

  • Quantification: Analyze via HPLC-UV (typically 254 nm for benzoic acid derivatives) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Part 4: Implications for Drug Design

Solubility vs. Stability Trade-off

Benzoic acid sulfonamides (e.g., Furosemide) present a solubility paradox.

  • Low pH: The carboxylic acid is protonated (

    
    , neutral), reducing solubility, but the sulfonamide is most prone to hydrolysis here.
    
  • High pH: The molecule is dianionic (

    
     and 
    
    
    
    ), offering maximum solubility and maximum stability.
  • Design Tip: Formulations are best targeted at pH 7–9 (e.g., Tris-buffered saline) to maintain the salt form, ensuring both shelf-life and bioavailability.

Prodrug Considerations

If the sulfonamide nitrogen is substituted to create a prodrug (e.g., N-acyl sulfonamide), the stability profile changes drastically. The electron-withdrawing acyl group makes the sulfonamide nitrogen much less basic and the


 bond more labile to base hydrolysis, allowing for controlled release in vivo.

References

  • IUPAC. (n.d.). Sulfonamides.[1][2][3][4][5] IUPAC Gold Book. [Link]

  • Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Classic text, referenced for general hydrolysis protocols).[7][6][8]

  • Diness, F., et al. (2018).[2][9] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).[1] A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. ]">https://www.benchchem.com[1]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS 18813-87-1). This compound features a sulfonamide linkage connecting a benzoic acid moiety and a para-ethoxybenzene ring.

Mechanistic Insight: The synthesis relies on a nucleophilic substitution at the sulfur atom of a sulfonyl chloride. We utilize 4-(chlorosulfonyl)benzoic acid as the electrophile and 4-ethoxyaniline (p-phenetidine) as the nucleophile.

Critical Considerations:

  • Selectivity: The starting sulfonyl chloride contains a carboxylic acid group. While less reactive towards nucleophiles than the sulfonyl chloride, the acidic proton must be neutralized to prevent the protonation of the amine nucleophile, which would deactivate the reaction.

  • Stoichiometry: A minimum of 2.0 equivalents of base (or excess amine) is required: 1.0 eq to neutralize the carboxylic acid and 1.0 eq to scavenge the HCl generated during sulfonylation.

  • Solvent Choice: An anhydrous organic solvent (DCM or THF) is preferred over aqueous Schotten-Baumann conditions to minimize hydrolysis of the moisture-sensitive sulfonyl chloride.

Chemical Reaction Scheme

The following diagram illustrates the reaction pathway, highlighting the critical neutralization step and the formation of the sulfonamide bond.

ReactionScheme Reactant1 4-(Chlorosulfonyl)benzoic Acid (Electrophile) Intermediate Tetrahedral Sulfonyl Intermediate Reactant1->Intermediate + Base (Pyridine/Et3N) 0°C, DCM Reactant2 4-Ethoxyaniline (Nucleophile) Reactant2->Intermediate Product 4-[(4-Ethoxyphenyl)sulfamoyl] benzoic Acid Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Materials & Reagents

ComponentCAS No.MW ( g/mol )RolePurity Req.
4-(Chlorosulfonyl)benzoic acid 10130-89-9220.63Electrophile>96%
4-Ethoxyaniline 156-43-4137.18Nucleophile>98%
Pyridine 110-86-179.10Base/SolventAnhydrous
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous
Hydrochloric Acid (1M) 7647-01-036.46Quench/AcidificationAR Grade
Ethanol 64-17-546.07Recrystallization95% or Abs.

Step-by-Step Synthesis Protocol

Phase 1: Preparation & Activation

Objective: Create a controlled environment to prevent hydrolysis of the sulfonyl chloride.

  • Glassware Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Flush the system with Nitrogen or Argon gas.

  • Solvent Prep: Ensure Dichloromethane (DCM) is dried over molecular sieves or obtained from a solvent purification system. Moisture will degrade the sulfonyl chloride to the sulfonic acid.

Phase 2: Coupling Reaction

Objective: Form the sulfonamide bond while managing the exotherm.

  • Amine Dissolution:

    • Charge the RBF with 4-Ethoxyaniline (1.37 g, 10.0 mmol, 1.0 eq).

    • Add DCM (40 mL) and stir until fully dissolved.

    • Add Pyridine (2.4 mL, ~30.0 mmol, 3.0 eq). Note: Excess base is necessary to neutralize the carboxylic acid of the starting material and the HCl byproduct.

  • Cooling: Place the RBF in an ice-water bath and cool the solution to 0–4 °C.

  • Addition of Electrophile:

    • Weigh 4-(Chlorosulfonyl)benzoic acid (2.31 g, 10.5 mmol, 1.05 eq).

    • Option A (Solid Addition): Add the solid portion-wise over 15 minutes to the stirring amine solution. This is preferred if the acid chloride is not highly soluble in cold DCM.

    • Option B (Solution Addition): Dissolve the acid chloride in minimal DCM (10 mL) and add dropwise via the addition funnel.

  • Reaction Maintenance:

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

    • Stir for 4–6 hours. Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot should disappear.

Phase 3: Workup & Isolation

Objective: Remove the base, salts, and recover the free acid product.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 1M HCl (100 mL) and crushed ice. Stir vigorously.

    • Mechanism:[1] The HCl neutralizes the pyridine and protonates the carboxylate salt, converting the product into its insoluble free acid form.

  • Precipitation: The product, This compound , typically precipitates as an off-white solid at acidic pH (pH < 2).

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing:

    • Wash the filter cake with Water (3 x 20 mL) to remove pyridinium salts.

    • Wash with a small amount of cold DCM (1 x 10 mL) to remove unreacted organic impurities.

Phase 4: Purification

Objective: Achieve >98% purity for biological testing.

  • Recrystallization:

    • Transfer the crude solid to a flask.

    • Dissolve in boiling Ethanol (95%) . If the solution is not clear, hot filter to remove insoluble impurities.

    • Add warm Water dropwise to the boiling ethanol solution until a faint turbidity persists.

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Final Isolation: Filter the crystals, wash with cold Ethanol/Water (1:1), and dry in a vacuum oven at 50 °C for 6 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve 4-Ethoxyaniline + Pyridine in DCM Start->Mix Cool Cool to 0°C Mix->Cool React Add 4-(Chlorosulfonyl)benzoic Acid Stir RT for 4-6h Cool->React Quench Pour into 1M HCl (Ice) Precipitate Product React->Quench Filter Filter & Wash (Water + Cold DCM) Quench->Filter Purify Recrystallize (EtOH / H2O) Filter->Purify End Final Product: White Crystalline Solid Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

ParameterExpected ValueMethod
Appearance White to off-white powderVisual
Melting Point 220–225 °C (Dec)Capillary Method
1H NMR (DMSO-d6) δ 12.8 (br s, 1H, COOH), 10.1 (s, 1H, NH), 7.8-8.1 (m, 4H, Ar-H), 6.8-7.1 (m, 4H, Ar-H), 3.9 (q, 2H), 1.3 (t, 3H)400 MHz NMR
Solubility Soluble in DMSO, DMF, dilute alkali; Insoluble in WaterSolubility Test

Troubleshooting Guide:

  • Low Yield: Ensure the sulfonyl chloride is fresh.[2] If the solid looks wet or sticky, it may have hydrolyzed to the sulfonic acid (which is unreactive).

  • Oiling Out: If the product oils out during recrystallization, add more ethanol to redissolve, then cool more slowly.

  • Coloration: A pink/red tint indicates oxidation of the aniline. Recrystallize with a pinch of activated charcoal.

References

  • Sigma-Aldrich. 4-(Chlorosulfonyl)benzoic acid Product Page. Retrieved from .

  • PubChem. 4-(Chlorosulfonyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from .

  • BenchChem. Synthesis of Sulfonamide Derivatives. (General protocol adaptation for sulfonyl chlorides). Retrieved from .

  • MDPI. Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (Analogous reaction conditions using Schotten-Baumann and organic solvents). Retrieved from .

  • ChemicalBook. 4-(4-Ethoxyphenylsulfamoyl)benzoic acid (CAS 18813-87-1).[3] Retrieved from .

Sources

In Vitro Characterization of Etebenecid (4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid): URAT1 and OAT Inhibition Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the in vitro assessment of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (Common Name: Etebenecid ; CAS: 1213-06-5). Etebenecid is a classic uricosuric agent structurally related to probenecid. Its primary pharmacological mechanism involves the inhibition of URAT1 (SLC22A12) , the apical transporter responsible for the reabsorption of uric acid in the renal proximal tubule. By blocking URAT1, Etebenecid increases the renal clearance of uric acid, making it a critical reference compound in gout therapeutic research.

Furthermore, like many organic anion derivatives, Etebenecid interacts with basolateral Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8) . Characterizing these interactions is essential for predicting Drug-Drug Interactions (DDIs), particularly regarding the renal secretion of anionic drugs (e.g., penicillin, cephalosporins).

This guide provides high-fidelity protocols for:

  • hURAT1 Inhibition Assay : Quantifying the blockade of uric acid reabsorption.

  • hOAT1/3 Inhibition Assay : Assessing interference with renal secretion pathways.

Compound Preparation & Handling

Chemical Identity:

  • IUPAC Name: this compound

  • Common Name: Etebenecid

  • Molecular Formula: C₁₅H₁₅NO₅S

  • Molecular Weight: 321.35 g/mol

Solubility Profile: Etebenecid is poorly soluble in water but highly soluble in organic solvents.

  • DMSO: Soluble up to ~250 mg/mL (approx. 770 mM).

  • Ethanol: Soluble.[1]

  • Aqueous Buffers: Requires pH > 7.4 or pre-dissolution in DMSO.

Stock Solution Protocol
  • Weighing: Weigh 3.21 mg of Etebenecid powder into a sterile glass vial.

  • Dissolution: Add 1.0 mL of high-grade DMSO (anhydrous) to achieve a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action Visualization

The following diagram illustrates the renal transport dynamics where Etebenecid exerts its effect. It inhibits apical URAT1 (preventing reabsorption) and potentially competes at basolateral OATs.

RenalTransport cluster_Lumen Tubular Lumen (Urine) cluster_Cell Proximal Tubule Cell cluster_Blood Peritubular Capillary (Blood) UricAcid_L Uric Acid URAT1 URAT1 (SLC22A12) UricAcid_L->URAT1 Reabsorption Intracellular Intracellular Pool URAT1->Intracellular OAT1_3 OAT1 / OAT3 OAT1_3->Intracellular UricAcid_B Uric Acid Anions_B Organic Anions (e.g., Penicillin) Anions_B->OAT1_3 Secretion Uptake Etebenecid Etebenecid (Inhibitor) Etebenecid->URAT1 BLOCKS (IC50) Etebenecid->OAT1_3 Competes

Caption: Etebenecid inhibits URAT1-mediated uric acid reabsorption (apical) and competes for OAT1/3-mediated secretion (basolateral).[2][3][4][5]

Protocol 1: hURAT1 Inhibition Assay

This assay measures the reduction in [¹⁴C]-Uric Acid uptake into HEK293 cells stably expressing human URAT1 in the presence of Etebenecid.

Materials & Reagents
ComponentSpecification
Cell Line HEK293-hURAT1 (Stable Transfectants)
Control Cells HEK293-Mock (Empty Vector)
Radioligand [¹⁴C]-Uric Acid (Specific Activity > 50 mCi/mmol)
Transport Buffer HBSS (Cl- free) or Krebs-Henseleit Buffer, pH 7.4
Lysis Buffer 0.1 N NaOH
Reference Inhibitor Benzbromarone (Positive Control)
Experimental Workflow
Step 1: Cell Seeding
  • Seed HEK293-hURAT1 cells in Poly-D-Lysine coated 24-well plates at a density of 2 × 10⁵ cells/well .

  • Culture for 48 hours in DMEM + 10% FBS until 90-95% confluent. Note: Sodium butyrate (5 mM) can be added 24h prior to assay to boost transporter expression.

Step 2: Preparation of Assay Solutions
  • Wash Buffer: Pre-warm HBSS (Cl- free) to 37°C. Note: Chloride interferes with URAT1; use gluconate substitution if necessary, though standard HBSS is often acceptable for screening.

  • Substrate Solution: Prepare 50 µM Uric Acid spiked with [¹⁴C]-Uric Acid (0.5 µCi/mL) in Transport Buffer.

  • Inhibitor Series: Prepare serial dilutions of Etebenecid in Transport Buffer (Range: 0.1 µM to 500 µM). Keep DMSO concentration constant (< 0.5%).

Step 3: Uptake Assay
  • Aspirate culture medium and wash cells 2x with 500 µL warm Transport Buffer.

  • Pre-incubation: Add 400 µL of Transport Buffer containing Etebenecid (various concentrations) or Vehicle (DMSO control). Incubate for 10 minutes at 37°C.

  • Transport Initiation: Add 100 µL of 5x Substrate Solution to each well (Final Uric Acid: 10 µM).

  • Incubation: Incubate for 5 minutes at 37°C. Critical: Uptake must be linear. Do not exceed 10 minutes.

  • Termination: Aspirate solution rapidly and wash cells 3x with 1 mL ice-cold PBS.

Step 4: Lysis & Detection
  • Add 250 µL of 0.1 N NaOH to each well. Shake at room temperature for 30 minutes.

  • Transfer 200 µL of lysate to a scintillation vial.

  • Add 3 mL scintillation cocktail, vortex, and count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

Step 5: Data Analysis
  • Subtract non-specific uptake (Mock cells) from hURAT1 uptake.

  • Normalize data to Vehicle Control (100% Uptake).

  • Plot % Uptake vs. Log[Etebenecid].

  • Fit curve using non-linear regression (Sigmoidal dose-response) to determine IC₅₀ .

Protocol 2: hOAT1/hOAT3 Inhibition Assay

Since Etebenecid is an organic anion, it may inhibit OAT1/3, affecting the clearance of other drugs.

Materials
  • Cell Lines: HEK293-hOAT1 and HEK293-hOAT3.

  • Substrates:

    • OAT1: [³H]-Para-aminohippurate (PAH) (1 µM final).

    • OAT3: [³H]-Estrone Sulfate (ES) (50 nM final).

  • Reference Inhibitor: Probenecid.[6]

Experimental Workflow
  • Seeding: Similar to URAT1 protocol (24-well plates, 48h culture).

  • Buffer: Use Standard HBSS (pH 7.4). OATs are not chloride-sensitive in the same manner as URAT1.

  • Uptake Reaction:

    • Pre-incubate cells with Etebenecid (0–1000 µM) for 10 min at 37°C.

    • Add [³H]-PAH (for OAT1) or [³H]-ES (for OAT3).

    • Incubate for 2 minutes (OAT kinetics are fast; ensure linearity).

  • Termination & Measurement: Wash with ice-cold PBS, lyse with NaOH, and measure via LSC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal-to-Noise Low transporter expressionTreat cells with 5 mM Sodium Butyrate 24h pre-assay.
High Background Incomplete washingEnsure 3 rapid washes with ice-cold buffer to stop transport immediately.
Non-Linear Kinetics Incubation too longReduce uptake time (e.g., from 5 min to 2 min).
Precipitation Etebenecid insolubilityDo not exceed 1% DMSO. If precipitation occurs at >100 µM, verify solubility in buffer.

References

  • PubChem. this compound (Etebenecid) - Compound Summary. National Library of Medicine. Available at: [Link]

  • Enomoto, A., et al. (2002).Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature, 417(6887), 447-452.
  • Shin, H. J., et al. (2012).Interactions of uricosuric agents with human organic anion transporters. Xenobiotica.

Sources

Application Notes & Protocols: Safe Storage and Handling of Sulfamoyl Benzoic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction The sulfamoyl benzoic acid scaffold is a privileged structure in medicinal chemistry and drug development, serving as a foundational building block for a range of therapeutics, including diuretics like furosemide and carbonic anhydrase inhibitors.[1] Its utility lies in the versatile chemical handles it presents—the carboxylic acid and the sulfonamide group—which allow for targeted modifications to modulate pharmacological activity.[1][2] However, the reactivity that makes these reagents valuable also necessitates a thorough understanding of their associated hazards. As a class, sulfamoyl benzoic acids are potent irritants and can pose significant health risks if mishandled.[3][4][5]

This guide provides a comprehensive framework for the safe storage, handling, and disposal of sulfamoyl benzoic acid reagents. It is designed for researchers, chemists, and drug development professionals who work with these compounds. By explaining the causality behind each procedural recommendation, this document aims to foster a culture of safety and ensure the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. Sulfamoyl benzoic acid and its derivatives are classified as hazardous substances.[3] Understanding these risks is the first step in mitigating them.

1.1. Summary of Primary Hazards

  • Health Hazards: These compounds are irritants to the skin, eyes, and respiratory system.[4][5][6] Inhalation, ingestion, or skin contact can be harmful.[3][7] Prolonged or repeated exposure may lead to skin sensitization, an allergic reaction upon subsequent contact.[3] As with other sulfonamides, there is a potential for systemic effects, including kidney damage, with significant exposure.[3]

  • Physical Hazards: While the solid reagent is stable, fine dust generated during handling can form explosive mixtures with air if an ignition source is present.[3] Combustion produces toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][8][9]

  • Environmental Hazards: These reagents are recognized as being toxic to soil organisms, necessitating careful disposal to prevent environmental release.[3]

1.2. GHS Hazard and Precautionary Statements The following table summarizes the key GHS classifications for a representative compound, 4-Sulfamoylbenzoic acid.

CategoryCodeStatementSource(s)
Hazard Statements H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[4]
P280Wear protective gloves/eye protection/face protection[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P501Dispose of contents/container to an approved waste disposal plant[4][5]

1.3. Pre-Operational Risk Assessment Workflow Before handling any sulfamoyl benzoic acid reagent, researchers should follow a systematic risk assessment process. This ensures that all potential hazards are identified and controlled.

G A Start: New Experiment with Sulfamoyl Benzoic Acid B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Irritant (Skin, Eye, Respiratory) - Sensitizer - Dust Explosion Risk B->C D Assess Engineering Controls: - Is a fume hood available? - Are eyewash/shower stations accessible? C->D E Select Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) D->E  Yes   H STOP Re-evaluate Workspace/Procedure D->H  No   F Plan Waste Disposal Route E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow prior to handling sulfamoyl benzoic acid.

Storage and Stability

Proper storage is critical not only for safety but also for maintaining the chemical integrity and shelf-life of the reagent.

2.1. Recommended Storage Conditions Sulfamoyl benzoic acid reagents are stable solids but are susceptible to degradation if stored improperly.[3] The primary goals of storage are to prevent contamination, moisture absorption, and reaction with incompatible materials. For some derivatives, such as 2,4-dichloro-5-sulfamoyl benzoic acid, refrigerated storage (2°C to 8°C) is recommended.[10] Always consult the supplier-specific SDS for precise temperature requirements.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Typically room temperature unless otherwise specified.Prevents potential thermal degradation and reduces vaporization of any trace volatiles.[5][11]
Atmosphere Keep container tightly closed.Prevents absorption of atmospheric moisture and contamination from airborne particulates.[4][5][8]
Location A dry, well-ventilated area.Good ventilation prevents the buildup of any potential vapors or dust in the storage area.[4][11]
Container Store in original, clearly labeled container (e.g., polyethylene or polypropylene).Ensures chemical compatibility and prevents leaks or misidentification of the substance.[3]

2.2. Chemical Stability and Incompatibilities

  • Stability: The product is considered stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[3][5][9] Contact with these materials can lead to vigorous, potentially explosive reactions. The sulfonamide and benzoic acid moieties can be susceptible to oxidation, leading to decomposition and the release of hazardous fumes.

2.3. Reagent Receiving and Storage Workflow A systematic process for receiving and storing new reagents minimizes risk and ensures proper inventory management.

G A Reagent Delivery B Inspect Container for Damage Is it intact and sealed? A->B C Quarantine & Contact Supplier Do NOT use B->C  No   D Verify Label Matches Order & SDS B->D  Yes   E Log Reagent into Inventory (Date Received, Lot No., Expiry) D->E F Transfer to Designated Storage Location (Cool, Dry, Ventilated) E->F G Ensure Segregation from Incompatible Materials (e.g., Oxidizing Agents) F->G

Caption: Workflow for receiving and storing new sulfamoyl benzoic acid reagents.

Handling Protocols and Personal Protective Equipment (PPE)

Safe handling is paramount to prevent exposure and contamination. A multi-layered approach combining engineering controls, appropriate PPE, and meticulous technique is required.

3.1. Engineering Controls

  • Ventilation: Always handle sulfamoyl benzoic acid powder in a well-ventilated area.[4][5] A certified laboratory fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][9] Their proximity is critical for immediate response in case of accidental exposure.

3.2. Personal Protective Equipment (PPE) PPE is the last line of defense and should never be used as a substitute for proper engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles with side shields.[3] A face shield may be required for operations with a high risk of splashing or dust generation.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[7] Glove suitability and durability depend on the frequency and duration of contact; always inspect gloves for tears or holes before use.[3][8] When removing gloves, do so carefully to avoid skin contact.[3]

  • Respiratory Protection: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with a particulate filter is necessary.[11]

3.3. Protocol: Weighing and Preparing a Stock Solution This protocol outlines the standard procedure for safely handling the solid reagent and preparing a solution. The causality for each step is provided to reinforce safe practices.

  • Preparation:

    • Action: Don appropriate PPE (lab coat, gloves, safety goggles).

    • Reason: To create a barrier between the researcher and the hazardous chemical.

  • Work Area Setup:

    • Action: Set up all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside a chemical fume hood.

    • Reason: To contain any dust or vapors generated during handling, preventing inhalation exposure.

  • Weighing the Reagent:

    • Action: Carefully transfer the desired amount of sulfamoyl benzoic acid powder from its storage container to a weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

    • Reason: Minimizing dust generation is critical to prevent inhalation and reduce the risk of a dust explosion.[3]

  • Transfer and Dissolution:

    • Action: Gently add the weighed powder to the beaker containing the appropriate solvent (e.g., alcohol, DMSO).[3] Add a stir bar and place the beaker on a stir plate.

    • Reason: The reagent has low water solubility; organic solvents are typically required for dissolution.[3]

  • Container Management:

    • Action: Immediately and securely close the lid on the main reagent container.

    • Reason: To prevent contamination of the bulk reagent and to minimize its exposure to the atmosphere.[4][5]

  • Clean-Up:

    • Action: Decontaminate the spatula and weigh boat according to laboratory procedures. Wipe down the work surface inside the fume hood. Dispose of contaminated disposables (like weigh boats or gloves) in the designated hazardous waste container.

    • Reason: Proper clean-up prevents cross-contamination of future experiments and eliminates sources of accidental exposure.

Emergency Procedures and Waste Disposal

Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures before working with the reagent.

4.1. Spill Management

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filter vacuum to clean up the material.[12] Do not dry sweep , as this will generate hazardous dust.[3]

    • Place the contaminated materials into a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert laboratory supervisors and emergency responders.[3]

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory and skin protection to handle the cleanup.

4.2. First Aid Measures Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[3] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4][5] Do not induce vomiting. Seek immediate medical attention.

4.3. Spill Response Decision Workflow

G A Spill Occurs B Assess Spill Size & Location Is it small, contained, and poses no respiratory risk? A->B C Minor Spill Protocol B->C  Yes   D Major Spill Protocol B->D  No   E 1. Alert others in the area. 2. Don appropriate PPE. 3. Use dry/damp cleanup (No sweeping). 4. Collect waste in sealed container. C->E F 1. Evacuate the area immediately. 2. Alert supervisor & emergency responders. 3. Secure the area. 4. Await trained cleanup personnel. D->F G Decontaminate Area & Document Incident E->G F->G

Caption: Decision workflow for responding to a sulfamoyl benzoic acid spill.

4.4. Waste Disposal All waste containing sulfamoyl benzoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Collect waste in suitable, clearly labeled, and sealed containers.[3]

  • Do not dispose of this material down the drain or in general trash.[3][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

Sulfamoyl benzoic acid and its derivatives are powerful tools in chemical research and drug development. Their effective use is intrinsically linked to a commitment to safety. By understanding the chemical properties and associated hazards, implementing robust storage and handling protocols, and preparing for emergencies, researchers can mitigate risks to themselves, their colleagues, and the environment. Adherence to the principles and protocols outlined in this guide will help ensure both personal safety and the integrity of scientific research.

References

  • Title: 4-Sulfamoylbenzoic acid - Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Title: 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET (Revision 2025)
  • Title: MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID Source: Cleanchem Laboratories URL
  • Title: 4-Chloro-3-sulfamoylbenzoic acid - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry Source: Benchchem URL
  • Title: Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors Source: Benchchem URL
  • Title: Application Notes and Protocols: The Role of Benzoylsulfamic Acid Derivatives in Pharmaceutical Synthesis Source: Benchchem URL
  • Title: safety data sheet - 4-Sulfamoylbenzoic acid Source: Spectrum Chemical URL
  • Title: challenges in the handling and storage of Benzoylsulfamic acid Source: Benchchem URL
  • Title: 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 Source: PubChem - NIH URL
  • Title: 4-Sulfamoylbenzoic acid - Risk and Safety Source: ChemBK URL
  • Title: 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS Source: Muby Chemicals URL
  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurity Formation in Sulfamoylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfamoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to impurity formation in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during sulfamoylation reactions, offering step-by-step guidance to identify and mitigate the root causes.

Question 1: My reaction is showing a significant amount of an unreacted starting material and a new, more polar spot on TLC/LC-MS. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of the hydrolysis of your sulfamoylating agent, particularly if you are using a sulfamoyl chloride. Sulfamoyl chlorides are highly reactive and susceptible to reaction with even trace amounts of water, leading to the formation of the corresponding sulfonic acid.[1] This side reaction consumes your reagent, leading to incomplete conversion of your starting material.

Causality: The sulfur atom in sulfamoyl chloride is highly electrophilic. Water, acting as a nucleophile, will readily attack this center, leading to the displacement of the chloride and the formation of a sulfonic acid. This sulfonic acid is typically more polar than the starting materials and the desired product, hence its appearance as a distinct, lower Rf spot on a normal-phase TLC plate or an earlier eluting peak in reverse-phase HPLC.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Solvents:

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, consider fresh distillation over an appropriate drying agent.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Choice of Base:

    • If using a liquid base like pyridine, ensure it is freshly distilled and stored over potassium hydroxide (KOH) pellets to keep it dry.

    • Solid bases like potassium carbonate should be dried in an oven before use.

  • Order of Addition:

    • Add the sulfamoylating agent to the solution of your substrate and base. Avoid adding the substrate to a pre-mixed solution of the base and sulfamoylating agent, as this can increase the time the reactive agent is exposed to potential moisture.

Workflow for Minimizing Hydrolysis:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_outcome Outcome Dry Glassware Dry Glassware Anhydrous Solvents Anhydrous Solvents Inert Atmosphere Inert Atmosphere Substrate + Base in Solvent Substrate + Base in Solvent Cool Reaction Cool Reaction Substrate + Base in Solvent->Cool Reaction Dissolve Add Sulfamoylating Agent Add Sulfamoylating Agent Cool Reaction->Add Sulfamoylating Agent Slow Addition Desired Product Desired Product Add Sulfamoylating Agent->Desired Product Successful Reaction Hydrolysis Hydrolysis Add Sulfamoylating Agent->Hydrolysis Moisture Contamination Sulfonic Acid Impurity Sulfonic Acid Impurity Hydrolysis->Sulfonic Acid Impurity

Caption: Workflow to minimize hydrolysis of the sulfamoylating agent.

Question 2: I am observing a byproduct with a mass corresponding to the addition of two sulfamoyl groups to my substrate. How can I prevent this bis-sulfamoylation?

Answer:

The formation of a bis-sulfamoylated product indicates that your substrate has more than one nucleophilic site that is reactive towards the sulfamoylating agent. This is common with substrates containing multiple hydroxyl or amino groups.

Causality: If the nucleophilic sites on your substrate have similar reactivity, and you are using an excess of the sulfamoylating agent, competitive reaction at both sites is likely. Even with a stoichiometric amount of the reagent, a statistical mixture of mono- and bis-sulfamoylated products, along with unreacted starting material, can be expected.

Strategies for Achieving Mono-sulfamoylation:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the sulfamoylating agent. Use of 1.0 to 1.1 equivalents is a good starting point.

    • A slow addition of the sulfamoylating agent to the reaction mixture can sometimes favor mono-substitution.

  • Exploit Steric Hindrance:

    • If the nucleophilic sites have different steric environments, you can often achieve selectivity. The less sterically hindered site will react preferentially.[2]

    • Consider using a bulkier sulfamoylating agent or a bulkier base to enhance steric differentiation between the reaction sites.

  • Low Temperature:

    • Running the reaction at a lower temperature can increase the selectivity for the more reactive or less sterically hindered nucleophilic site.[3]

  • Protecting Groups:

    • If stoichiometry and steric control are insufficient, the use of protecting groups is a reliable strategy. Protect the less reactive site, perform the sulfamoylation, and then deprotect to obtain the desired mono-sulfamoylated product.

Table 1: General Strategies for Selective Mono-Sulfamoylation

StrategyPrincipleRecommended Conditions
Stoichiometric Control Limit the availability of the sulfamoylating agent.1.0-1.1 eq. of sulfamoylating agent, slow addition.
Steric Differentiation Exploit differences in the steric environment of nucleophilic sites.Use of bulky bases (e.g., 2,6-lutidine) or bulky sulfamoylating agents.
Low Temperature Enhance the kinetic difference in reactivity between sites.Reactions are often run between -20 °C and 0 °C.
Protecting Group Strategy Temporarily block one or more reactive sites.Choose a protecting group orthogonal to the sulfamoylation conditions.
Question 3: My reaction is sluggish, and upon workup, I isolate a complex mixture of products, some of which do not contain my starting material. What could be happening?

Answer:

This scenario suggests potential decomposition of your sulfamoylating agent into highly reactive intermediates that can lead to a cascade of side reactions. A likely culprit is the formation of an N-sulfonylamine (an "aza-sulfene") intermediate, especially when using primary sulfamoyl chlorides in the presence of a base.[4]

Causality: In the presence of a base, a primary sulfamoyl chloride can undergo elimination of HCl to form a transient and highly reactive N-sulfonylamine intermediate. This intermediate can then undergo various non-productive pathways, including polymerization or reaction with the solvent or other nucleophiles present in the reaction mixture, leading to a complex product profile.

Troubleshooting and Mitigation:

  • Choice of Sulfamoylating Agent:

    • If possible, switch to a more stable sulfamoylating agent. Options include:

      • Sulfamoyl fluorides (RNHSO2F): Generally more stable than the corresponding chlorides.[5]

      • Hexafluoroisopropyl sulfamate (HFIPS): A bench-stable solid that reacts under mild conditions with the only byproduct being the volatile hexafluoroisopropanol.[6]

      • Activated Aryl Sulfamates: These can be used in catalytic sulfamoylation reactions.[7]

  • Reaction Conditions:

    • Base Selection: A non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can sometimes suppress the formation of the N-sulfonylamine intermediate compared to less hindered bases like triethylamine.

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of decomposition of the sulfamoylating agent.

Impurity Formation via N-Sulfonylamine Intermediate:

R-NH-SO2Cl R-NH-SO2Cl N-Sulfonylamine Intermediate N-Sulfonylamine Intermediate R-NH-SO2Cl->N-Sulfonylamine Intermediate - HCl Base Base Desired Product Desired Product N-Sulfonylamine Intermediate->Desired Product + Substrate Polymerization Polymerization N-Sulfonylamine Intermediate->Polymerization Reaction with Solvent Reaction with Solvent N-Sulfonylamine Intermediate->Reaction with Solvent Other Side Products Other Side Products N-Sulfonylamine Intermediate->Other Side Products

Caption: Decomposition of sulfamoyl chloride and subsequent side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying impurities in my sulfamoylation reaction?

A1: A combination of techniques is often necessary for comprehensive impurity profiling.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A good starting point is a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient. UV detection is standard, but a diode array detector (DAD) can provide additional information about the chromophores present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown impurities.[9] By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated component, providing crucial information about its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of an isolated impurity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.[10]

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedBest For
HPLC-UV/DAD Separation, quantification, preliminary identification based on retention time and UV spectrum.Routine monitoring of known impurities and reaction progress.
LC-MS Molecular weight of separated components.Identification of unknown impurities.[9]
NMR Detailed structural information, definitive structure elucidation.Characterization of isolated impurities.[12]
GC-MS Identification and quantification of volatile components.Analysis of residual solvents and volatile byproducts.[10]

Q2: How can I effectively purify my sulfamoylated product away from the impurities?

A2: The choice of purification method depends on the nature of your product and the impurities.

  • Crystallization: If your product is a solid and has significantly different solubility properties from the impurities, crystallization can be a highly effective and scalable purification method.

  • Column Chromatography: This is the most common method for purifying reaction mixtures in a research setting.[11]

    • Normal-phase chromatography (e.g., silica gel) is often effective for separating compounds with different polarities.

    • Reverse-phase chromatography can be useful for more polar compounds.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful option.[11]

  • Aqueous Workup: A well-designed aqueous workup can remove many common impurities. For example, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like sulfonic acids.

Q3: I am trying to sulfamoylate a molecule with both a hydroxyl and an amino group. Which site is more likely to react?

A3: In general, the amino group is more nucleophilic than the hydroxyl group, and therefore, N-sulfamoylation is often favored over O-sulfamoylation, especially under neutral or basic conditions.[13] However, the selectivity can be influenced by several factors:

  • Steric Hindrance: A sterically hindered amino group may react slower than a more accessible hydroxyl group.

  • Acidity of the Hydroxyl Group: Phenols are more acidic than alcohols. Under basic conditions, the resulting phenoxide is a potent nucleophile and can compete effectively with an amino group.

  • Reaction Conditions: The choice of solvent and base can influence the relative nucleophilicity of the two groups and thus the selectivity of the reaction.

To achieve selective O-sulfamoylation in the presence of an amino group, it is often necessary to first protect the amine (e.g., as a carbamate) before carrying out the sulfamoylation reaction.

References

  • Benchchem. (n.d.). Detecting Trace Impurities in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Methods.
  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. RSC Publishing.
  • Guo, T., Wang, W., Xu, L., & Dong, J. (2025). Synthesis of sulfamates. Synthesis, 57, 978-990.
  • Sguazzin, M. A. (2024). Synthesis and Applications of Sulfamates and Related Functionalities (Doctoral dissertation, McMaster University). MacSphere.
  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174.
  • Gilles, P., Veryser, C., Vangrunderbeeck, S., Ceusters, S., Van Meervelt, L., & De Borggraeve, W. M. (2019). Sulfamate synthesis by amination. The Journal of Organic Chemistry, 84(2), 1070–1078.
  • Poirier, D., Ciobanu, L. C., & Maltais, R. (1999). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Expert Opinion on Therapeutic Patents, 9(9), 1083.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378.
  • Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed.
  • El-Sagheer, A. H., & El-Nezhawy, A. O. H. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press.
  • Nirpal, A. K., Joshi, H., Kelley, S. P., & Sathyamoorthi, S. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry.
  • Enantia. (n.d.). Impurity profiling and synthesis of standards.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Wang, H.-M., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters.
  • Newman, S. P., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
  • Wikipedia. (n.d.). Steric effects.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Enantia. (n.d.). Impurity profiling and synthesis of standards.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • ChemicalBook. (2025, October 22). Sulfamoyl Chloride.
  • American Journal of Clinical Pathology. (1969). Steric hindrance of the sulfatase of Helix pomatia on some 17-ketosteroid sulfate conjugates. 52(6), 652-5.
  • Labster. (n.d.). Steric hindrance.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Journal of Medicinal Chemistry. (2020). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Organic & Biomolecular Chemistry. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. 13(18), 5279-84.
  • ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds?
  • Organic Letters. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. 24(29), 5249-5253.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • ChemicalBook. (n.d.). Sulfamoyl Chloride synthesis.
  • Liu, C., et al. (2018). Synthesis and antitumor activity of bis(hydroxymethyl)propionate analogs of pterostilbene in cisplatin-resistant human oral cancer cells. PMC.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?

Sources

Technical Support Center: Refining Recrystallization Solvents to Enhance Compound Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to mastering the art and science of recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter the daily challenges of purifying solid organic compounds. Here, we move beyond rote procedures to delve into the underlying principles that govern solvent selection and troubleshooting, empowering you to make informed decisions that enhance the purity of your compounds.

Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[1][2] By dissolving an impure compound in a hot solvent and allowing it to cool slowly, the compound of interest will form a crystal lattice, excluding impurities which remain in the solution.[1][3][4] However, the success of this technique is critically dependent on the choice of solvent.

Core Principles: The Foundation of Purity

Understanding the "why" behind solvent selection is the first step toward troubleshooting and optimization. An ideal recrystallization solvent possesses a specific set of characteristics that facilitate the separation of the desired compound from its impurities.

The Ideal Recrystallization Solvent

An optimal solvent for recrystallization should exhibit the following properties:

  • Differential Solubility: The compound to be purified should be highly soluble in the solvent at its boiling point, but sparingly soluble or insoluble at room temperature or below.[2][3] This temperature-dependent solubility is the driving force of the entire process.[1][5]

  • Impurity Solubility: Conversely, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[5][6] This allows for their removal by remaining in the cooled solution (mother liquor) or by hot gravity filtration, respectively.[7][8][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[6][10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[10]

Visualizing the Process: The Recrystallization Workflow

The following diagram illustrates the fundamental steps of a single-solvent recrystallization.

Recrystallization_Workflow A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot, Saturated Solution B->C D Hot Gravity Filtration (if insoluble impurities) C->D Yes F Slow Cooling (Crystallization) C->F No E Clear, Hot Filtrate D->E K Insoluble Impurities D->K E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Pure Crystals H->I J Mother Liquor (contains soluble impurities) H->J

Caption: Single-solvent recrystallization workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Frequently Asked Questions

Q1: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?

A1: This indicates that the solvent is a poor choice for your compound. The compound's solubility in the hot solvent is too low. You have a few options:

  • Select a new solvent: You will need to perform solubility tests to find a more suitable solvent. A good starting point is to choose a solvent with a similar polarity to your compound, following the "like dissolves like" principle.[5]

  • Consider a mixed-solvent system: If a single suitable solvent cannot be found, a mixed-solvent system may be effective. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.[3][11][12]

Q2: I've added the hot solvent and my compound has dissolved, but the solution is colored. How do I remove the colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution.[3][7] The colored compounds adsorb onto the surface of the charcoal. Be cautious not to add too much, as it can also adsorb your desired compound, reducing the yield.[13] After adding the charcoal, the solution must be filtered while hot (hot gravity filtration) to remove the charcoal and the adsorbed impurities before cooling.[3][7]

Q3: My solution has cooled, but no crystals have formed. What is the problem?

A3: This is a common issue and can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[14] If the solution is not saturated upon cooling, crystals will not form. The remedy is to gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[3][14]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature.[14] Crystallization can often be induced by:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[3][15][8][14]

    • Seeding: Adding a tiny "seed" crystal of the pure compound can provide a template for crystallization to begin.[1][15][8][14]

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[7][12] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.[14]

  • Allow the solution to cool much more slowly. Insulating the flask can help.[14]

  • Using a different solvent or a mixed-solvent system may be necessary.

Q5: My recrystallization resulted in a very low yield. What are the likely causes?

A5: A poor yield can be attributed to several factors:

  • Using too much solvent: As mentioned, this is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[8][13]

  • Premature crystallization: If the solution cools too quickly during hot gravity filtration, some of your product may be lost on the filter paper.[7]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not ice-cold, will dissolve some of the product.[8]

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in a lower yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid using a single solvent.

Materials:

  • Impure solid compound

  • Recrystallization solvent

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or water bath)

  • Boiling chips or stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your impure solid in various potential solvents at room temperature and upon heating. A good solvent will dissolve the solid when hot but not at room temperature.[2]

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a boiling chip or stir bar. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring.[5][3] Continue adding small portions of hot solvent until the solid is completely dissolved.[5][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[1][16] Do not disturb the flask during this time.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][3]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3][8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purity can then be assessed by techniques such as melting point determination.[1]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be identified.

Materials:

  • Same as Protocol 1, plus a second solvent that is miscible with the first.

Procedure:

  • Solvent Pair Selection: Identify a "soluble solvent" in which your compound is readily soluble and an "insoluble solvent" (or "antisolvent") in which your compound is poorly soluble.[12] The two solvents must be miscible.[3][11][12]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.[11][12]

  • Addition of Antisolvent: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid).[11][12] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.[11][12]

  • Crystallization, Collection, and Drying: Follow steps 5-8 from Protocol 1.

Visualizing the Mixed-Solvent Decision Process

The following diagram outlines the logic for choosing and using a mixed-solvent system.

Mixed_Solvent_Decision Start Find a suitable single solvent Success Use Single-Solvent Recrystallization Start->Success Successful Failure No suitable single solvent found Start->Failure Unsuccessful FindPair Identify a miscible solvent pair: 1. 'Good' solvent (dissolves compound) 2. 'Poor' solvent (precipitates compound) Failure->FindPair DissolveGood Dissolve compound in minimum hot 'good' solvent FindPair->DissolveGood AddPoor Add 'poor' solvent dropwise until solution is cloudy DissolveGood->AddPoor Clarify Add a few drops of 'good' solvent to clarify AddPoor->Clarify Cool Cool slowly to induce crystallization Clarify->Cool

Caption: Decision workflow for mixed-solvent recrystallization.

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount. The following table provides a list of common recrystallization solvents, ordered by polarity, and notes on their typical applications.

SolventPolarity IndexBoiling Point (°C)Notes and Common Uses
Water 10.2100Excellent for polar, water-soluble organic compounds. Non-flammable and inexpensive.[17]
Methanol 6.665Good for moderately polar compounds. Volatile and miscible with water.
Ethanol 5.278A versatile solvent for a wide range of organic compounds. Often used in mixed systems with water.[18]
Acetone 5.156A strong, polar aprotic solvent. Its high volatility can be a challenge.[17]
Ethyl Acetate 4.477A moderately polar solvent, good for a variety of esters and other compounds.[17]
Toluene 2.4111Useful for non-polar, aromatic compounds. Higher boiling point requires careful handling.
Hexane/Cyclohexane 0.169 / 81Very non-polar solvents, suitable for purifying non-polar compounds like hydrocarbons.
References
  • Recrystallization - Single Solvent. (n.d.). Columbia University. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). ACS Publications. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare. Retrieved from [Link]

  • How are soluble impurities removed during recrystallization? (2021, May 22). Quora. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical task of purity validation of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. As researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final drug product. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to develop and validate robust analytical systems.

The molecule of interest, this compound (Molecular Formula: C₁₅H₁₅NO₅S, Molecular Weight: 337.35 g/mol ), is a sulfonamide derivative of benzoic acid.[1] Its structure presents specific analytical challenges and dictates the potential impurity profile we must be equipped to detect and quantify.

The Imperative of Purity: Understanding Potential Impurities

The purity of a pharmaceutical substance is a critical quality attribute. Impurities can arise from numerous sources throughout the synthesis, purification, and storage lifecycle.[2][3] According to International Council for Harmonisation (ICH) guidelines, these must be diligently identified and controlled.[]

For this compound, potential impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process itself.[3]

    • Starting Materials: Unreacted 4-sulfamoylbenzoic acid or 4-ethoxybenzoic acid.[5][6]

    • Intermediates: Incomplete reaction products.

    • By-products: Molecules formed from side reactions, such as isomers or related sulfonamides like 4-(phenylsulfamoyl)benzoic acid (lacking the ethoxy group).[7][8]

  • Degradation Products: The API can degrade over time due to factors like hydrolysis or oxidation.[2] The ether and sulfonamide linkages in our target molecule are potential sites for hydrolytic cleavage.

  • Inorganic Impurities and Residual Solvents: These include reagents, catalysts, and solvents that are not completely removed during purification.[7][3]

A robust analytical method must possess the specificity to separate the main compound from all potential and actual impurities.[9] LC-MS is an ideal technique for this, combining the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[10][11]

Methodological Comparison: RP-HPLC vs. UHPLC for Purity Analysis

The choice of LC methodology directly impacts the quality of the purity assessment. Here, we compare a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, highlighting their respective strengths for this application.

Core Principle: Reversed-Phase Chromatography

Both methods utilize reversed-phase chromatography, where the stationary phase (typically C18-bonded silica) is nonpolar, and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, starting with a high concentration of the aqueous phase and gradually increasing the organic phase, is employed to elute compounds of increasing hydrophobicity.

Method 1: The Workhorse - RP-HPLC with Quadrupole MS

This is a well-established and reliable approach. It provides good separation for many applications and is a cost-effective solution for routine quality control.

  • Rationale: The larger particle size of the column packing (typically 5 µm) operates at lower backpressures. Coupling with a single or triple quadrupole mass spectrometer allows for reliable quantitation and confirmation of known impurities through Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[12][13]

Method 2: The High-Performer - UHPLC with Q-TOF MS

This advanced approach leverages sub-2 µm particle columns to achieve significantly higher resolution, speed, and sensitivity.

  • Rationale: The smaller particles provide a dramatic increase in chromatographic efficiency, leading to sharper, taller peaks and better separation of closely eluting impurities. This is coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high mass accuracy (sub-ppm).[14] This accuracy is crucial for identifying unknown impurities by enabling the confident determination of their elemental composition.[14][15]

Performance Comparison
FeatureMethod 1: RP-HPLC / Quadrupole MSMethod 2: UHPLC / Q-TOF MSCausality & Justification
Resolution GoodExcellentSub-2 µm particles in UHPLC columns provide higher theoretical plates, resulting in sharper peaks and superior separation of complex mixtures and isomers.
Analysis Time ~15-30 minutes~3-10 minutesHigher optimal flow rates and shorter column lengths possible with UHPLC systems drastically reduce run times, increasing sample throughput.
Sensitivity GoodExcellentSharper, more concentrated peaks from UHPLC lead to higher signal-to-noise ratios. High-resolution MS can also reduce chemical noise.
Impurity ID Targeted (Knowns)Targeted & Non-Targeted (Unknowns)Quadrupole MS is excellent for pre-defined m/z values (SIM/MRM). Q-TOF's high mass accuracy allows for elemental formula generation of unknown peaks.[14]
Method Robustness HighModerate-HighConventional HPLC methods are often considered more rugged and transferable. UHPLC methods require more precise instrumentation due to higher pressures and smaller volumes.

Experimental Protocols

The following protocols are designed to be self-validating systems. The inclusion of system suitability tests (SSTs) before each run is critical to ensure the chromatographic system is performing as expected. All method validation should be performed in accordance with ICH Q2(R1) guidelines.[16][17][18]

Workflow for Purity Validation

The overall process, from sample preparation to data interpretation, follows a structured path to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting p1 Accurately weigh ~10 mg of sample p2 Dissolve in 10 mL Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Vortex and Sonicate to ensure dissolution p2->p3 p4 Filter with 0.22 µm syringe filter p3->p4 a1 System Suitability Test (SST) p4->a1 Prepared Sample a2 Inject Sample onto LC-MS System a1->a2 a3 Acquire Chromatographic and Mass Spectral Data a2->a3 d1 Integrate Peaks in Chromatogram a3->d1 Raw Data d2 Assess Peak Purity using Mass Spectra d1->d2 d3 Identify Known & Unknown Impurities d2->d3 d4 Calculate % Purity (Area Percent Method) d3->d4 d5 Generate Final Report d4->d5

Caption: General workflow for LC-MS purity analysis.

Protocol 1: RP-HPLC with Quadrupole MS Detection
  • Objective: To quantify the purity of this compound and detect known impurities using a standard, robust HPLC method.

1. Sample & Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Test Sample Stock (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.[19]
  • Working Sample (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Diluent.

2. LC Method Parameters:

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column providing good resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA shallow gradient ensures good separation of the main peak from closely related impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL

3. MS Method Parameters:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe sulfonamide and benzoic acid structure can be readily protonated.[20]
Scan Mode Full ScanTo detect all ionizable species within the mass range.
Scan Range m/z 100 - 600Covers the mass of the parent compound and most likely impurities/adducts.
SIM Mode Ions [M+H]⁺ = 338.1; Other known impurity m/zFor sensitive detection of the target compound and pre-identified impurities.
Capillary Voltage 3.5 kV
Drying Gas Temp. 350 °C
Drying Gas Flow 10 L/min
Protocol 2: UHPLC with Q-TOF MS Detection
  • Objective: To achieve high-resolution separation for complex impurity profiles and to identify unknown impurities using accurate mass measurement.

1. Sample & Standard Preparation:

  • Follow the same preparation as in Protocol 1. The higher sensitivity of the system may allow for more dilute working solutions if necessary.

2. UHPLC Method Parameters:

ParameterSettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmA sub-2 µm particle column for high efficiency and speed. The smaller ID reduces solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with good ionization practice.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with good ionization practice.
Gradient 0-0.5 min: 5% B; 0.5-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% BA faster, steeper gradient is possible due to the higher efficiency of the UHPLC column.
Flow Rate 0.4 mL/minAn appropriate flow rate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperatures can reduce viscosity and improve peak shape at high flow rates.
Injection Vol. 2 µLSmaller injection volumes are used to prevent column overloading on smaller ID columns.

3. Q-TOF MS Method Parameters:

ParameterSettingRationale
Ionization Mode ESI, Positive
Acquisition Mode MS1 Scan (and Auto MS/MS)MS1 provides accurate mass for all parent ions. Auto MS/MS triggers fragmentation on detected peaks for structural elucidation.[14]
Scan Range m/z 100 - 800
Mass Resolution > 20,000 (FWHM)To achieve high mass accuracy for confident formula generation.
Reference Mass Enabled (e.g., Purine)A continuous infusion of a known compound allows for real-time mass correction, ensuring sub-ppm accuracy.
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)A ramp of collision energies ensures fragmentation of a wide range of compounds.[21]

Data Interpretation and Impurity Identification

Once data is acquired, the process of identification begins. For any peak detected besides the main API peak, a logical investigation is required.

G start Unknown Peak Detected in Chromatogram q1 Obtain Accurate Mass (from Q-TOF data) start->q1 q2 Generate Possible Elemental Formulas q1->q2 q3 Plausible Formula based on Synthetic Route? q2->q3 q3->start No, re-evaluate q4 Analyze MS/MS Fragmentation Pattern q3->q4 Yes q5 Propose Structure q4->q5 end_node Impurity Structure Identified/Characterized q5->end_node

Caption: Decision tree for unknown impurity identification.

Purity Calculation

The most common method for calculating purity is the area percent method, which assumes that all compounds have the same response factor at the detection wavelength (if using UV) or in the MS.

Formula: % Purity = (Area of API Peak / Sum of All Peak Areas) x 100

Trustworthiness Check: This method is an estimation. For true quantitative analysis as required by regulatory bodies, a reference standard for each impurity is needed to create calibration curves and determine individual response factors.[13][18] The high sensitivity of MS allows for the detection and quantification of impurities at very low levels.[12]

Conclusion

Validating the purity of this compound is a multi-faceted process that relies on robust and well-chosen analytical methodologies. While a conventional RP-HPLC method offers reliability for routine QC, a UHPLC-QTOF-MS approach provides unparalleled insight into the complete impurity profile, offering the speed, resolution, and accurate mass data required for comprehensive characterization and the identification of unknown species. The choice of method should be guided by the specific requirements of the developmental stage, from early discovery where identifying unknowns is critical, to late-stage QC where a validated, robust method is paramount. Adherence to established guidelines and a deep understanding of the scientific principles behind the chosen technology are the cornerstones of ensuring pharmaceutical quality and safety.

References

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2001). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 915(1-2), 43-52. Available from: [Link]

  • Moravek, Inc. Different Types of Impurities in Pharmaceuticals. Available from: [Link]

  • Ashe, M. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • UC CORE. Purity Determination by LC-MS. Available from: [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Available from: [Link]

  • Almac Group. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Sahu, S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 256-264. Available from: [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]

  • USDA Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.04. Available from: [Link]

  • Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc. Available from: [Link]

  • Agilent Technologies, Inc. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. Available from: [Link]

  • International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Agilent Technologies, Inc. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Available from: [Link]

  • Al-janabi, Z. H. H., & Al-masoudi, W. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. Available from: [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • Sokolowska, I., et al. (2021). A Robust Purity Method for Biotherapeutics Using New Peak Detection in an LC–MS-Based Multi-Attribute Method. Journal of the American Society for Mass Spectrometry, 32(8), 2134-2143. Available from: [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-532. Available from: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available from: [Link]

  • PubChem. This compound. CID 2357149. Available from: [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available from: [Link]

  • Stanford University Mass Spectrometry. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Available from: [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Available from: [Link]

  • Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 469. Available from: [Link]

  • PubChem. 4-(Phenylsulfamoyl)benzoic acid. CID 229359. Available from: [Link]

  • PubChem. Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-. CID 44108. Available from: [Link]

  • PubChem. 4-[Benzyl-[(4-ethylphenyl)methyl]sulfamoyl]benzoic acid. CID 57422376. Available from: [Link]

  • Thermo Fisher Scientific. (2007, January 15). 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. Available from: [Link]

  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(11), 4679-4694. Available from: [Link]

  • Research Square. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available from: [Link]

  • Lecka, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1557. Available from: [Link]

  • PubChem. 4-Ethoxybenzoic acid. CID 12093. Available from: [Link]

  • Bakulev, V. A., et al. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2019(2), M1061. Available from: [Link]

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

A Senior Application Scientist's Guide to Elemental Analysis for Confirming Chemical Composition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a substance's elemental composition is a critical step in confirming its identity, purity, and quality. Elemental analysis serves as a fundamental tool for quality assurance, ensuring that products meet stringent legal requirements, industry standards, and consumer expectations.[1] This guide provides an in-depth comparison of common elemental analysis techniques, offering the technical insights and field-proven expertise necessary to make informed decisions in a laboratory setting.

Section 1: The Fundamental Choice: Bulk vs. Trace Elemental Analysis

The first crucial decision in elemental analysis is determining the analytical objective: are you characterizing the primary composition of your material, or are you searching for minute impurities? This choice dictates the most appropriate analytical technique.

  • Bulk Analysis: Aims to determine the primary elemental constituents of a sample. Techniques like CHNS(O) analysis are workhorses for organic materials, quantifying the core elements of carbon, hydrogen, nitrogen, sulfur, and oxygen.[1][2][3]

  • Trace Analysis: Focuses on identifying and quantifying elements present at very low concentrations, often in the parts-per-million (ppm) to parts-per-trillion (ppt) range.[4][5][6][7] This is critical for detecting contaminants or residual catalysts in pharmaceutical products, as mandated by regulatory bodies.[5][8][9]

Section 2: A Comparative Overview of Key Elemental Analysis Techniques

The selection of an elemental analysis technique is a balance of sensitivity, speed, cost, and the nature of the sample itself. Below is a comprehensive comparison of the most prevalent methods used in modern laboratories.

Table 1: Performance Comparison of Elemental Analysis Techniques
TechniquePrincipleTypical AnalytesDetection LimitsSample ThroughputKey AdvantagesKey Limitations
CHNS(O) Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[2][10][11][12]C, H, N, S, O in organic materials.[1][2]Percent (%) to high ppmHighRobust, cost-effective for bulk composition.[3][12]Not suitable for trace metal analysis.[1]
ICP-OES A liquid sample is introduced into a high-temperature argon plasma, exciting atoms and ions which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration.[13][14][15][16][17]Most elements, including metals and some non-metals.[1][15]ppm to ppb.[4][16][17]HighSimultaneous multi-element analysis, robust against matrix effects.[4][16][17]Less sensitive than ICP-MS.[16]
ICP-MS Similar to ICP-OES, but the ions generated in the plasma are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive detection.[8][18][19][20]Most elements, including isotopic analysis.[8][18]ppb to ppt.[5][8]HighExceptional sensitivity for trace and ultra-trace analysis, multi-element capability.[5][7][8][18]Higher cost, more susceptible to matrix interferences than ICP-OES.[7][16]
AAS A light source specific to the element of interest is passed through a sample that has been atomized in a flame or graphite furnace. The amount of light absorbed is proportional to the concentration of the element.[4][21][22]Primarily metals.[21]ppm to ppb.[6]Low to MediumCost-effective, highly selective for specific elements.[22][23]Typically analyzes only one element at a time, making multi-element analysis slow.[1][16][22]
XRF The sample is irradiated with high-energy X-rays, causing its atoms to emit characteristic "secondary" (or fluorescent) X-rays. The energy of these X-rays identifies the elements present, and their intensity determines the concentration.[24][25][26][27][28]Elements from Beryllium (Be) to Uranium (U).[26]ppm to 100%.[24]HighNon-destructive, requires minimal sample preparation for solids.[18][24][25][27]Lower sensitivity for lighter elements (Z<11).[4]

Section 3: Experimental Workflows and Protocols

The integrity of any elemental analysis result is fundamentally linked to the rigor of the experimental procedure. This section provides detailed, step-by-step methodologies for common elemental analysis workflows.

Workflow 1: Confirming the Composition of an Organic Compound using CHNS Analysis

This workflow is foundational for chemists synthesizing new molecules or verifying the purity of organic starting materials.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenize Sample (Grind if solid) B Dry Sample (To constant weight) A->B C Weigh Sample (Microbalance) B->C D Combustion (>900°C in O₂) C->D Introduce into Analyzer E Gas Separation (Gas Chromatography) D->E F Detection (Thermal Conductivity Detector) E->F G Quantification (vs. Standards) F->G Detector Signal H Report Generation (%C, %H, %N, %S) G->H ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurate Weighing B Acid Digestion (e.g., Microwave-assisted) A->B C Dilution to Final Volume (with ultrapure water) B->C D Nebulization (Aerosol Generation) C->D Introduce into ICP-MS E Ionization (Argon Plasma) D->E F Mass Separation (Quadrupole) E->F G Detection (Electron Multiplier) F->G H Quantification (vs. Calibration Curve) G->H Ion Signal I Report Generation (Concentration of Impurities) H->I

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18813-87-1 | Formula: C₁₅H₁₅NO₅S | MW: 320.34 g/mol

Executive Safety & Risk Profile

As a Senior Application Scientist, I approach 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid not just as a chemical reagent, but as a bioactive intermediate with specific structural vulnerabilities. This compound combines a benzoic acid moiety with a sulfonamide linkage , necessitating a dual-risk management strategy: controlling acidic irritation and preventing sulfonamide-based sensitization.

Core Hazard Classification (GHS/CLP):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

  • Sensitization Warning: As a sulfonamide derivative, this compound carries a latent risk of hypersensitivity reactions (sulfa allergy). Direct dermal contact must be strictly prevented.

Physical Properties & Logistics Table

PropertyValueOperational Implication
Physical State Solid (Crystalline Powder)High dust generation potential during weighing.
Boiling Point ~522.2°C (Predicted)Thermally stable under standard lab conditions.
Flash Point ~269.6°CLow flammability risk, but combustible if aerosolized.
Solubility DMSO, DMF, dilute NaOHInsoluble in acidic water. Use basic buffers for aqueous dissolution.
pKa ~3.5 (Benzoic acid group)Becomess anionic (soluble) at pH > 5.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. Use a "Defense in Depth" strategy.

The primary route of exposure for this solid is inhalation of dust and dermal absorption . The following PPE configuration is non-negotiable for handling quantities >10 mg.

Respiratory & Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Secondary Barrier: If hood access is compromised or handling open powders >1g outside containment, wear a N95 (US) or P2 (EU) particulate respirator .

Dermal Protection Strategy
  • Glove Material: Nitrile Rubber (Minimum thickness 0.11 mm).

  • Glove Protocol: Double-gloving is required.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

    • Rationale: Sulfonamides can permeate standard latex; Nitrile provides superior resistance to organic acids and amines.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if handling bulk powder (>50g) to prevent cuff-gap exposure.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Note: Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.

Decision Logic: PPE Selection

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid Powder State->Solid Solution Liquid Solution State->Solution Qty Quantity > 100mg? Solid->Qty Hood Fume Hood REQUIRED Double Nitrile Gloves Splash Goggles Solution->Hood Concentrated/Open Bench Benchtop OK (if capped) Single Nitrile Gloves Safety Glasses Solution->Bench Dilute/Closed Qty->Hood Yes Qty->Hood No (Best Practice) Resp Add N95/P2 Respirator Hood->Resp If Hood Failure or Spill

Figure 1: Decision matrix for selecting appropriate protective equipment based on physical state and quantity.

Operational Protocol: Solubilization & Handling

Context: Researchers often struggle with the solubility of benzoic acid derivatives. This protocol ensures complete dissolution without precipitation.

Step 1: Weighing (Static Control)
  • Environment: Place balance inside the fume hood.

  • Anti-Static: Use an anti-static gun or wipe on the weighing boat. This compound is prone to static charge, which causes powder scattering.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Step 2: Solubilization (The "Base-First" Method)

Do not attempt to dissolve directly in neutral water; it will float and clump.

  • DMSO Stock (Preferred):

    • Add the powder to the vial first.

    • Add DMSO (Dimethyl sulfoxide) dropwise.

    • Vortex for 30 seconds. Solubility is generally high (>50 mM).

  • Aqueous Buffer (Alternative):

    • If DMSO is toxic to your assay, use a basic buffer.

    • Pre-dissolve the compound in a small volume of 0.1M NaOH or Na₂CO₃.

    • Once dissolved, dilute slowly with PBS (Phosphate Buffered Saline) to the desired concentration.

    • Check pH: Ensure the final pH remains > 6.0 to prevent the acid form from crashing out of solution.

Emergency Response & Disposal
Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (to suppress dust).

  • Clean: Scoop up the material/towel mixture into a dedicated hazardous waste bag.

  • Decontaminate: Wipe the surface with 10% ethanol followed by soap and water.

Waste Disposal Logistics
  • Category: Hazardous Chemical Waste (Organic Solid/Liquid).

  • Segregation: Do not mix with oxidizers (e.g., peroxides, nitric acid) or strong acids.

  • Labeling: Must be labeled "Toxic / Irritant - Sulfonamide Derivative."

  • Destruction: Incineration is the required method. Do not flush down the drain.[4]

References
  • PubChem. (2025).[5][6] this compound (Compound).[5][7] National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Sulfonamide derivatives. European Chemicals Agency.[6] [Link][6]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.